

N-benzyl-2-methylpropan-1-imine: A Technical Overview

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Compound of Interest

Compound Name: N-benzyl-2-methylpropan-1-imine

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CAS Number: The Chemical Abstracts Service (CAS) number for **N-benzyl-2-methylpropan-1-imine** is subject to some ambiguity in public databases. While the CAS number 22483-21-2 has been assigned, it is important to note that some sources may incorrectly associate this compound with the CAS number for its reduced amine form, N-benzyl-2-methylpropan-1-amine (CAS: 42882-36-0). The (E)-isomer of **N-benzyl-2-methylpropan-1-imine** has been assigned the CAS number 155433-32-2. Researchers are advised to verify the identity of the compound through analytical characterization.

This technical guide provides a comprehensive overview of **N-benzyl-2-methylpropan-1-imine**, including its synthesis, physicochemical properties, and potential biological activities based on related compounds. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

N-benzyl-2-methylpropan-1-imine is a colorless to pale-yellow liquid at room temperature.[1] It is characterized by the following properties:



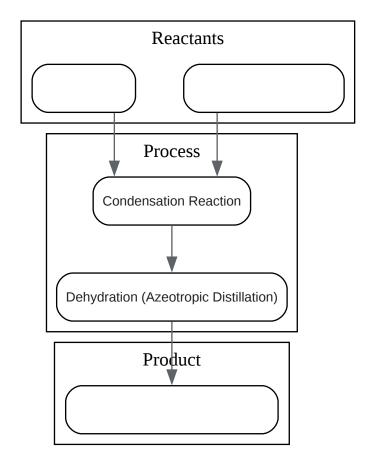
Property	Value	Reference
Molecular Formula	C11H15N	[1]
Molecular Weight	161.24 g/mol	[1]
Boiling Point	Estimated 180–190°C	[1]
Solubility	Miscible with common organic solvents (e.g., dichloromethane, ethyl acetate), immiscible with water.	[1]

Synthesis

The primary synthetic route to **N-benzyl-2-methylpropan-1-imine** is the condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).[1] This reaction, a classic imine formation, involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine.[1]

To drive the equilibrium towards the product, the reaction is typically conducted under anhydrous conditions, with the continuous removal of water.[1] This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent such as toluene.[1]





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Synthesis workflow for N-benzyl-2-methylpropan-1-imine.

Experimental Protocol: General Procedure for Imine Synthesis via Azeotropic Distillation

The following is a general protocol for the synthesis of an N-benzyl imine, which can be adapted for **N-benzyl-2-methylpropan-1-imine**.

- Reaction Setup: A round-bottom flask is charged with equimolar amounts of benzaldehyde and 2-methylpropan-1-amine in a suitable solvent (e.g., toluene). The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
- Reaction Execution: The reaction mixture is heated to reflux. The formation of water, a
 byproduct of the condensation, is monitored as it collects in the graduated arm of the DeanStark trap. The reaction is considered complete when no more water is collected.



- Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to yield the pure imine.
- Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities

While specific biological data for **N-benzyl-2-methylpropan-1-imine** is not readily available in the scientific literature, studies on structurally related N-benzyl imine derivatives suggest potential antioxidant and anti-inflammatory properties.

Antioxidant Activity of Related N-Benzyl Imine Oxides

A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrated their capacity to scavenge free radicals.[2][3] The antioxidant activity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.[4]

Compound	DPPH Scavenging Activity (% after 60 min)	Reference
N-benzyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-imine oxide	78%	[3]
N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide	79-96%	[3]
N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide	79-96%	[3]
N-benzyl-2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide	79-96%	[3]

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Anti-inflammatory Activity of Related N-Benzyl Imine Oxides

The same study also investigated the anti-inflammatory potential of these compounds by assessing their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.

Compound	LOX Inhibition IC50 (μM)	Reference
N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide	10	[2][3]
N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide	62.5	[2]
N-benzyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-imine oxide	85	[2]

Experimental Protocol: DPPH Radical Scavenging Assay

- Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A fresh solution of DPPH in ethanol (e.g., 0.05 mM) is also prepared.
- Assay Procedure: An aliquot of the test compound's stock solution is added to the DPPH solution. The mixture is shaken and incubated at room temperature in the dark for a specified time (e.g., 20 or 60 minutes).
- Measurement: The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (containing only DPPH and the solvent).

Experimental Protocol: Lipoxygenase Inhibition Assay

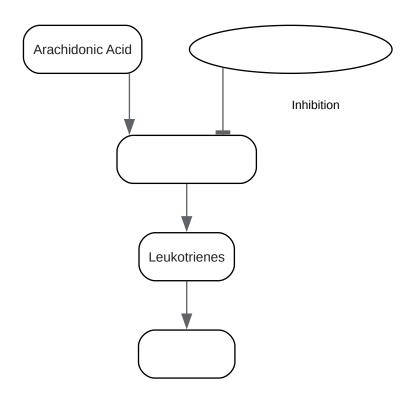


- Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a solution of the substrate (e.g., linoleic acid) are prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
- Assay Procedure: The test compound is pre-incubated with the enzyme solution at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the substrate.
- Measurement: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
- Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then determined.

Postulated Signaling Pathway Involvement

Based on the observed anti-inflammatory activity of related N-benzyl imine derivatives through the inhibition of lipoxygenase, it is plausible that these compounds could interfere with the arachidonic acid signaling pathway. Lipoxygenases are key enzymes in the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. By inhibiting LOX, N-benzyl imines could potentially downregulate the production of these pro-inflammatory molecules.





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Postulated mechanism of anti-inflammatory action.

It is crucial to emphasize that this proposed mechanism is based on data from structurally similar compounds and requires experimental validation for **N-benzyl-2-methylpropan-1-imine** itself.

Conclusion

N-benzyl-2-methylpropan-1-imine is a readily synthesizable imine with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a need for more specific data on its biological activity and a definitive clarification of its CAS number, the information available for related compounds suggests that this class of molecules holds promise for the development of new therapeutic agents, particularly those with antioxidant and anti-inflammatory properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.



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